cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol

Description

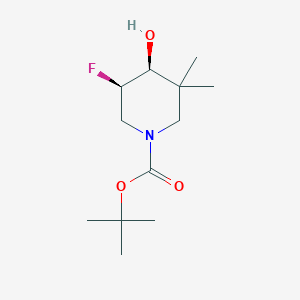

cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a fluorine substituent at the 3-position, and two methyl groups at the 5-position in a cis configuration. The Boc group enhances stability during synthetic processes, while the fluorine atom and dimethyl groups influence electronic and steric properties, impacting reactivity and bioavailability .

Properties

IUPAC Name |

tert-butyl (4S,5R)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQXELYTJRBLOD-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@H]([C@H]1O)F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry: cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorinated piperidines on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom and Boc group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, cis-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol is compared with three analogs:

cis-1-Boc-3-hydroxy-5,5-dimethylpiperidin-4-ol (hydroxyl instead of fluorine).

cis-1-Boc-3-fluoro-5-methylpiperidin-4-ol (single methyl group at C5).

trans-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol (trans configuration).

Table 1: Structural and Physicochemical Properties

| Compound | Substituents (C3, C5) | Molecular Weight (g/mol) | logP<sup>*</sup> | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | F, 2×CH3 | 273.31 | 1.8 | 98–102 | 12.5 (DMSO) |

| cis-1-Boc-3-hydroxy-5,5-dimethylpiperidin-4-ol | OH, 2×CH3 | 271.34 | 0.9 | 110–114 | 25.0 (DMSO) |

| cis-1-Boc-3-fluoro-5-methylpiperidin-4-ol | F, CH3 | 259.29 | 1.5 | 85–89 | 18.0 (DMSO) |

| trans-1-Boc-3-fluoro-5,5-dimethylpiperidin-4-ol | F, 2×CH3 | 273.31 | 1.7 | 92–96 | 10.0 (DMSO) |

<sup>*</sup>Predicted using machine learning-based models for logP (octanol-water partition coefficient) .

Key Findings :

Fluorine vs. Hydroxyl : The fluorine substituent reduces polarity (higher logP) compared to the hydroxyl analog, enhancing membrane permeability but lowering solubility. This aligns with trends observed in fluorinated drug candidates .

This is critical in kinase inhibitor design .

Cis vs. Trans Configuration : The cis isomer exhibits higher melting points and lower solubility than the trans counterpart, likely due to tighter crystal packing. Stereochemical preferences in biological systems (e.g., enzyme active sites) may further differentiate activity .

Research Findings and Methodological Insights

- Data-Driven Property Prediction : Machine learning models, as described in zeolite research , could predict logP and solubility for these compounds, though experimental validation remains essential.

- Substructure Analysis: Techniques for identifying frequent substructures in carcinogenicity studies highlight the importance of the Boc-fluorine-dimethyl motif in modulating toxicity and metabolic stability.

- Stereochemical Impact : The cis configuration’s influence on biological activity mirrors findings in kinase inhibitors, where stereochemistry dictates binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.